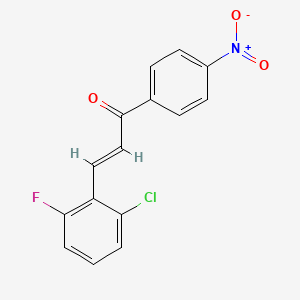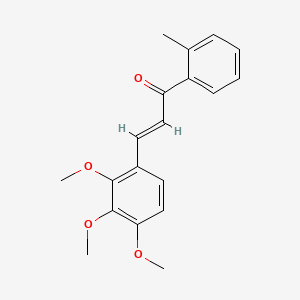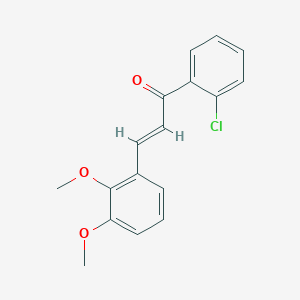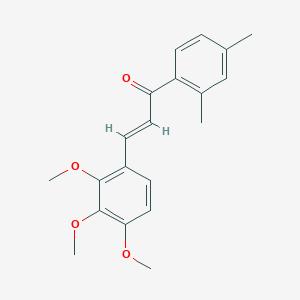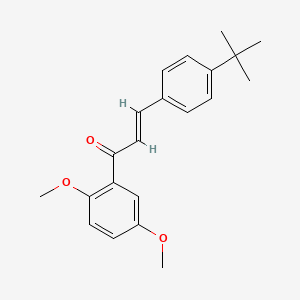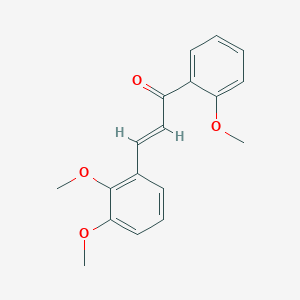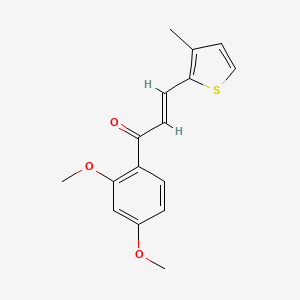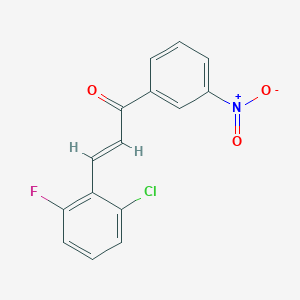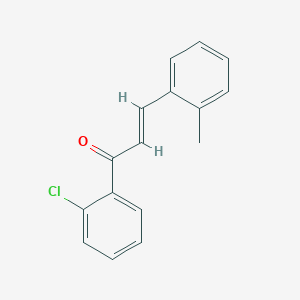
(2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as Clomiphene or Clomid, is a synthetic non-steroidal compound that is widely used in scientific research. Clomiphene is a selective estrogen receptor modulator (SERM) that is used to induce ovulation in women with infertility issues. However, in
Mecanismo De Acción
(2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one works by binding to estrogen receptors in the hypothalamus and pituitary gland, blocking the effects of estrogen. This leads to an increase in FSH and LH secretion, which in turn stimulates ovulation in women and testosterone production in men.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-studied. In women, this compound has been shown to increase the number of developing follicles, leading to an increase in the chance of ovulation. In men, this compound has been shown to increase testosterone levels, leading to an improvement in sperm count and motility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one in lab experiments is its ability to induce ovulation in women and increase testosterone levels in men. This makes it useful in studying the effects of hormones on fertility and sexual function.
However, there are also limitations to using this compound in lab experiments. One limitation is that it can only be used in vitro, meaning that it cannot be used to study the effects of hormones on fertility and sexual function in vivo. Additionally, this compound can have side effects such as hot flashes, mood swings, and headaches, which can affect the results of lab experiments.
Direcciones Futuras
There are several future directions for research on (2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one. One area of research is the use of this compound in the treatment of polycystic ovary syndrome (PCOS). PCOS is a common cause of infertility in women, and this compound has been shown to be effective in inducing ovulation in women with PCOS.
Another area of research is the use of this compound in the treatment of male hypogonadism. Male hypogonadism is a condition in which the testes do not produce enough testosterone, leading to infertility and sexual dysfunction. This compound has been shown to be effective in increasing testosterone levels in men with hypogonadism.
Conclusion:
This compound is a synthetic non-steroidal compound that is widely used in scientific research. It is a selective estrogen receptor modulator (SERM) that is used to induce ovulation in women with infertility issues and increase testosterone levels in men. This compound has many advantages in lab experiments, but also has limitations and side effects that must be considered. Future research on this compound may focus on its use in the treatment of PCOS and male hypogonadism.
Aplicaciones Científicas De Investigación
(2E)-1-(2-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is used in scientific research for a variety of purposes. It has been shown to have anti-estrogenic effects on the hypothalamus and pituitary gland, leading to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion. This makes this compound useful in studying the regulation of the menstrual cycle and ovulation.
This compound is also used in research on male infertility. In men, this compound has been shown to increase testosterone levels by stimulating the release of LH and FSH. This makes it useful in studying the effects of testosterone on male fertility and sexual function.
Propiedades
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-5-4-6-13(11-12)9-10-16(18)14-7-2-3-8-15(14)17/h2-11H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZFDCJVUIDDBB-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


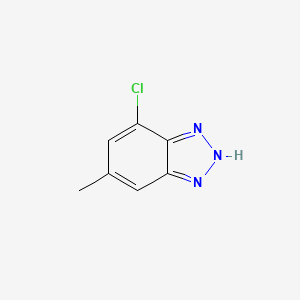
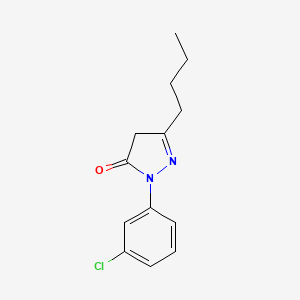
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B3099734.png)
